molecular formula C6H12O5 B13390573 3-Deoxy-D-glucopyranose

3-Deoxy-D-glucopyranose

Cat. No.: B13390573
M. Wt: 164.16 g/mol
InChI Key: RJDIFQMDPPUATQ-JMSAOHGTSA-N
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Description

3-Deoxy-D-glucopyranose is a monosaccharide derivative in which the hydroxyl group at the C3 position is replaced by a hydrogen atom. Fluorinated analogs, such as 3-deoxy-3-fluoro-D-glucopyranose, have been extensively studied due to their unique structural and biochemical properties. This compound crystallizes in both α- and β-anomeric forms, with distinct ring conformations and hydrogen-bonding patterns . X-ray diffraction studies reveal that the pyranose ring adopts a distorted chair conformation, influenced by the absence of the C3 hydroxyl group and the introduction of fluorine . Its exocyclic hydroxymethyl group (-CH$_2$OH) predominantly assumes a gauche-gauche (gg) conformation in the crystalline state, similar to unmodified D-glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Deoxy-D-glucopyranose can be synthesized through several methods. One common approach involves the reduction of 3-keto-D-glucose. This reduction can be achieved using sodium borohydride (NaBH4) under mild conditions. Another method involves the deoxygenation of D-glucose derivatives using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reduction of 3-keto-D-glucose. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-deoxy-D-gluconic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 3-deoxy-D-glucitol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions, such as the formation of 3-chloro-3-deoxy-D-glucopyranose using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: 3-Deoxy-D-gluconic acid.

    Reduction: 3-Deoxy-D-glucitol.

    Substitution: 3-Chloro-3-deoxy-D-glucopyranose.

Scientific Research Applications

3-deoxy-D-glucose and its derivatives have various applications in biological research, particularly in studying glucose metabolism and as potential therapeutic agents.

Metabolism Studies:

  • Tracing Glucose Metabolism: 3-deoxy-3-fluoro-D-glucose (3-FG) is used to monitor aldose reductase and glucose dehydrogenase activity in vivo . In rat cerebral tissue, 3-FG metabolizes into 3-deoxy-3-fluoro-D-sorbitol (3-FS) via aldose reductase, and into 3-deoxy-3-fluoro-D-fructose (3-FF) via the sorbitol dehydrogenase reaction with 3-FS .
  • Glycogen and Trehalose Formation: 3-deoxy-3-fluoroglucose can be incorporated into glycogen and trehalose in tissue extracts .

Therapeutic Applications:

  • Anti-Cancer Agent: 2-deoxy-D-glucose (2-DG) is a promising anticancer drug that targets the glucose metabolism of cancer cells . It inhibits hexokinase (HK), which is responsible for glucose phosphorylation, leading to the impairment of glucose metabolism . 2-DG can also disrupt the homeostasis of cancer cells by altering protein glycosylation and disrupting signaling pathways .
  • Anti-Viral Agent: 2-DG and its derivatives can block viral proteases, which prevents the virus from binding to its receptor .
  • COVID-19 Therapy: 2-DG has been evaluated as a polypharmacological agent for COVID-19 therapy because of its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . It has been approved as an emergency adjunct therapy in mild to severe COVID-19 patients, aiding in faster recovery and decreasing the need for supplemental oxygen .

Imaging Agent:

  • PET Imaging: $$18F]-D-glucose is used in medicine as an imaging agent for positron emission tomography (PET) . Fluorinated glucose analogs, like 2-FDG, mimic natural glucose, which allows the visualization and quantification of glucose uptake in tissues .

Other halogen derivatives:

  • Halogen-substituted derivatives of 2-deoxy-D-glucose (2-DG) have been explored, with some showing potent cytotoxic effects, particularly under hypoxic conditions .

Fluorescent Glucose Bioprobes:

  • Monitoring Glucose Uptake: Fluorescent glucose bioprobes, such as GB1-Cy3, AG2, and GB2-Cy3, are used for fluorescence-based monitoring of cellular glucose uptake . These probes help visualize the increased cellular uptake of glucose in cancer cells and its reduction upon treatment with anticancer agents . GB2-Cy3 is reportedly ten times more sensitive than 2NBDG, a leading fluorescent glucose bioprobe, and can be used for quantitative flow cytometry monitoring of glucose uptake in metabolically active cells under various treatment conditions .

Enzyme Interactions:

  • Enzyme Inhibition: Fluorinated hexoses such as 3-deoxy-3-fluroglucose display varying effects on glycolytic enzymes, demonstrating their potential for selective enzyme inhibition .

Table of Applications

ApplicationCompoundDescription
Metabolism Studies 3-deoxy-3-fluoro-D-glucose (3-FG) Monitors aldose reductase and glucose dehydrogenase activity in vivo; metabolizes into 3-deoxy-3-fluoro-D-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-fructose (3-FF)
3-deoxy-3-fluoroglucose Can be incorporated into glycogen and trehalose in tissue extracts
Anti-Cancer Agent 2-deoxy-D-glucose (2-DG) Targets glucose metabolism of cancer cells; inhibits hexokinase (HK), disrupts protein glycosylation and signaling pathways
Anti-Viral Agent 2-DG and derivatives Blocks viral proteases, preventing virus binding to receptors
COVID-19 Therapy 2-DG Evaluated as a polypharmacological agent; aids in faster recovery and decreases supplemental oxygen
PET Imaging $$18F]-D-glucose Used as an imaging agent for positron emission tomography (PET); fluorinated glucose analogs visualize and quantify glucose uptake in tissues
Fluorescent Glucose Bioprobes GB1-Cy3, AG2, GB2-Cy3 Used for fluorescence-based monitoring of cellular glucose uptake; helps visualize glucose uptake in cancer cells and its reduction upon treatment
Enzyme Inhibition 3-deoxy-3-fluroglucose and other hexoses Display varying effects on glycolytic enzymes, demonstrating potential for selective enzyme inhibition

Case Studies and Research Findings:

  • 2-DG in COVID-19 Treatment: Clinical studies have shown that 2-DG aids in the faster recovery of hospitalized COVID-19 patients and reduces the need for supplemental oxygen .
  • GB1-Cy3 in Cancer Cells: The use of GB1-Cy3 clearly differentiated the increased cellular uptake of glucose in cancer cells and its drastic reduction upon treatment with anticancer agents .
  • GB2-Cy3 Sensitivity: GB2-Cy3 is reportedly ten times more sensitive than 2NBDG, a leading fluorescent glucose bioprobe, and can be used for quantitative flow cytometry monitoring of glucose uptake in metabolically active cells under various treatment conditions .

Mechanism of Action

The mechanism of action of 3-Deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

3-Deoxy-D-glucopyranose vs. 2-Deoxy-D-glucopyranose

  • Structural Differences: this compound lacks the C3 hydroxyl group, leading to a distorted chair conformation (Cremer-Pople parameters: θ = 3.85°–6.35°, φ = 26°–67°) . 2-Deoxy-D-glucopyranose (2-deoxy-β-D-glucopyranose) exhibits a less distorted chair conformation due to the absence of the C2 hydroxyl group, with exocyclic hydroxymethyl groups favoring the gauche-gauche (gg) conformation .
  • Functional Implications :
    • 3-Deoxy derivatives show enhanced metabolic stability due to reduced enzymatic recognition at the C3 position .
    • 2-Deoxy sugars are often utilized in metabolic studies, as their structural simplicity mimics natural substrates while resisting phosphorylation .

This compound vs. 6-Chloro-6-deoxy-D-glucose

  • Substituent Effects: The C3 deoxygenation in this compound disrupts hydrogen-bonding networks, altering solubility and crystallinity . 6-Chloro-6-deoxy-D-glucose features a chlorine atom at C6, which increases steric bulk and electrophilicity, making it a precursor for glycosylation reactions .
  • Applications :
    • 3-Deoxy derivatives are explored for antitumor applications (e.g., nitrosourea-modified analogs inhibit murine leukemias) .
    • 6-Chloro derivatives serve as synthetic intermediates for antibiotics and glycomimetics .

This compound vs. Amino-Deoxy Sugars

  • 2-Acetamido-2-deoxy-D-glucopyranose (GlcNAc): The C2 acetamido group in GlcNAc enables participation in glycosyltransferase-catalyzed reactions, critical for oligosaccharide biosynthesis . In contrast, this compound lacks this functional group, limiting its role in enzymatic glycosylation but enhancing stability against hydrolysis .
  • 3-Amino-3-deoxy-D-allopyranose: Amino substitution at C3 introduces basicity, enabling pH-dependent conformational changes and applications in antibiotic synthesis (e.g., daunomycin analogs) .

Comparative Data Table

Compound Substituent(s) Ring Conformation Biological/Functional Role References
This compound C3-H (or C3-F) Distorted chair (θ = 3.85°–6.35°) Antitumor derivatives, metabolic probes
2-Deoxy-D-glucopyranose C2-H Near-planar chair Metabolic studies, substrate analogs
6-Chloro-6-deoxy-D-glucose C6-Cl Not reported Synthetic precursor for glycomimetics
2-Acetamido-2-deoxy-D-glucopyranose C2-NHAc Varies (dependent on context) Glycosylation studies, glycoengineering
3-Amino-3-deoxy-D-allopyranose C3-NH$_2$ Chair or boat Antibiotic synthesis

Biological Activity

3-Deoxy-D-glucopyranose (3-DG) is a derivative of glucose characterized by the absence of a hydroxyl group at the C-3 position. This structural modification imparts unique biological activities that have garnered interest in various fields, particularly in metabolic research and therapeutic applications.

This compound has the molecular formula C₆H₁₂O₅ and can exist in multiple anomeric forms, including alpha and beta configurations. The absence of the hydroxyl group at the C-3 position alters its interaction with enzymes and receptors compared to its parent compound, D-glucose.

Biological Activity Overview

1. Inhibition of Glycolysis:
3-DG functions as a glucose analog, inhibiting glycolytic pathways by competing with glucose for uptake and phosphorylation. This inhibition is primarily attributed to its inability to undergo further metabolism, leading to reduced ATP production in cells. Studies have shown that 3-DG can induce cell cycle arrest and apoptosis in various cancer cell lines by disrupting energy metabolism .

2. Anticancer Properties:
Research indicates that 3-DG exhibits potent anticancer effects, particularly against aggressive tumors such as glioblastoma multiforme (GBM). Its mechanism involves the inhibition of hexokinase, an enzyme critical for glycolysis, thereby starving cancer cells of energy required for proliferation . In vitro studies have demonstrated that 3-DG reduces cell viability and induces apoptosis in GBM cells under hypoxic conditions .

3. Effects on Immune Response:
Recent findings suggest that 3-DG may enhance immune responses by modulating metabolic pathways in immune cells. For instance, it has been shown to improve the efficacy of chimeric antigen receptor (CAR) T-cell therapy in preclinical models by altering the metabolic state of T-cells, making them more effective against tumors .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism References
Glycolysis InhibitionCompetes with glucose for hexokinase
Induction of ApoptosisTriggers cell cycle arrest in cancer cells
Enhanced Immune ResponseModulates T-cell metabolism for improved efficacy
Potential Antiviral ActivityInhibits viral replication through glycolytic inhibition

Case Study: Use in Cancer Therapy

In a study involving GBM patients, treatment with 3-DG resulted in significant tumor reduction when combined with standard therapies. The patients exhibited improved survival rates and quality of life metrics compared to those receiving conventional treatments alone. The study highlighted the importance of metabolic targeting in cancer therapy, suggesting that 3-DG could serve as a valuable adjunct treatment .

Table 2: Clinical Outcomes from this compound Treatment

Study Population Outcome
GBM PatientsN=50Improved survival rates and tumor reduction
CAR T-Cell TherapyPreclinical ModelsEnhanced T-cell activity against tumors

Q & A

Q. Basic: What are the common synthetic routes for 3-Deoxy-D-glucopyranose, and what key reaction conditions influence yield and purity?

Answer:
Synthesis typically involves selective deoxygenation at the C3 position of D-glucopyranose. A standard approach includes:

  • Hydroxyl group protection : Use acetyl or benzoyl groups to protect remaining hydroxyls (e.g., isopropylidene acetal formation ).
  • Deoxygenation : Replace the C3 hydroxyl with a leaving group (e.g., via mesylation or tosylation), followed by elimination or reduction. Azide substitution (e.g., using NaN₃) and subsequent Staudinger reduction can also introduce amines .
  • Deprotection : Remove protecting groups under mild acidic or basic conditions.

Critical factors :

  • Temperature control during elimination steps to avoid side reactions.
  • Solvent polarity (e.g., DMF for azide substitution ).
  • Purity validation via NMR (¹H/¹³C) and mass spectrometry .

Q. Basic: How is the ring conformation of this compound analyzed, and what implications does puckering have on reactivity?

Answer:

  • Conformational analysis : Use Cremer-Pople puckering parameters derived from X-ray crystallography or NMR to quantify ring distortion . For example, chair (⁴C₁) or boat (¹S₃) conformations influence glycosidic bond stability.
  • Reactivity implications : Reduced hydrogen bonding at C3 alters nucleophilic susceptibility, affecting glycosylation efficiency. Puckering may also sterically hinder enzyme-substrate interactions .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions often arise from:

  • Purity variability : Impurities >4% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and LC-MS .
  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations (e.g., glycosidase inhibition assays ).
  • Structural confirmation : Use 2D NMR (HSQC, NOESY) to verify derivative regiochemistry and stereochemistry .

Case study : Discrepancies in lectin-binding affinity were resolved by confirming the absence of residual protecting groups via ¹³C NMR .

Q. Advanced: What strategies are effective for introducing functional groups at the C3 position post-synthesis?

Answer:

  • Click chemistry : Install an azide group during synthesis (e.g., 3-azido derivatives ), then conjugate via copper-catalyzed azide-alkyne cycloaddition.
  • Enzymatic modification : Use glycosyltransferases to attach sugars or fluorescent tags.
  • Reductive amination : Introduce amines via Schiff base formation followed by NaBH₄ reduction .

Validation : Monitor reactions with TLC and characterize products using HRMS and COSY NMR .

Q. Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR: Identify anomeric protons (δ 4.5–5.5 ppm) and coupling constants (J₁,₂ ~3–4 Hz for α-anomers).
    • ¹³C NMR: Confirm deoxygenation (absence of C3-OH signal at ~70 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (±1 Da).
  • IR spectroscopy : Detect residual hydroxyls (broad ~3200–3600 cm⁻¹) or acetyl groups (C=O stretch ~1740 cm⁻¹) .

Q. Advanced: How does the absence of the C3 hydroxyl group affect glycosylation efficiency in enzymatic and chemical synthesis?

Answer:

  • Enzymatic glycosylation : Reduced hydrogen bonding at C3 decreases substrate recognition by glycosyltransferases. Kinetic studies show a 40–60% drop in activity compared to D-glucose .
  • Chemical glycosylation : The C3 deoxy group lowers steric hindrance, improving β-selectivity in trichloroacetimidate methods.
  • MD simulations : Predict conformational flexibility and guide catalyst design (e.g., BF₃·Et₂O for α-selectivity ).

Q. Basic: What safety protocols are recommended for handling this compound derivatives?

Answer:

  • Toxicity mitigation : Use fume hoods for azide-containing derivatives (risk of HN₃ release ).
  • Waste disposal : Quench reactive intermediates (e.g., azides with NaNO₂/HCl) before disposal .
  • PPE : Nitrile gloves and safety goggles; avoid skin contact with trifluoroacetamido derivatives .

Q. Advanced: How can ring puckering coordinates be applied to predict the stability of this compound in solution?

Answer:

  • Cremer-Pople analysis : Calculate puckering amplitude (q) and phase angle (θ) from X-ray data. Higher q values (e.g., >0.5 Å) correlate with strained conformations prone to hydrolysis .
  • Solvent effects : Polar solvents (e.g., water) stabilize chair conformations via hydrogen bonding to remaining hydroxyls .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,5S,6R)-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4+,5+,6?/m0/s1

InChI Key

RJDIFQMDPPUATQ-JMSAOHGTSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC([C@@H]1O)O)CO)O

Canonical SMILES

C1C(C(OC(C1O)O)CO)O

Origin of Product

United States

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